2-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide
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Description
2-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C24H22N2O5S2 and its molecular weight is 482.57. The purity is usually 95%.
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Scientific Research Applications
Antimalarial and COVID-19 Drug Potential
A study highlights the antimalarial activity of sulfonamide derivatives, including compounds with the benzo[d]thiazol-2-yl moiety. These compounds showed promising in vitro antimalarial activity and were also investigated for their potential against COVID-19 through computational calculations and molecular docking studies. The compounds exhibited favorable ADMET properties and significant binding affinities against key proteins associated with malaria and SARS-CoV-2 (Fahim & Ismael, 2021).
Antitumor Activity
N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, bearing different heterocyclic rings, were synthesized and evaluated for their antitumor activities. Some of these compounds demonstrated considerable anticancer activity against a range of cancer cell lines, showcasing the therapeutic potential of benzo[d]thiazol-2-yl derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibitory Activities
Research into sulfonamides with benzodioxane and acetamide moieties revealed their significant enzyme inhibitory activities. These compounds were synthesized and tested against α-glucosidase and acetylcholinesterase, with most showing substantial inhibition against yeast α-glucosidase, suggesting their potential in managing diabetes and Alzheimer's disease through enzyme inhibition (Abbasi et al., 2019).
Antimicrobial Activities
Sulfonamide derivatives exhibited antimicrobial activities, with some compounds showing high activity towards various bacterial strains. Theoretical and computational calculations supported the experimental findings, providing insights into the potential use of these compounds as antimicrobial agents (Fahim & Ismael, 2019).
Biological and Urease Inhibition Activities
A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for their biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition. These compounds displayed moderate to good activities, with significant urease inhibition, suggesting their therapeutic potential (Gull et al., 2016).
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S2/c1-30-19-13-14-20(31-2)23-22(19)25-24(32-23)26(15-17-9-5-3-6-10-17)21(27)16-33(28,29)18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWIFSSMHUOLTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)CS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.